molecular formula C12H17FN2O B14072672 2-Fluoro-3-(piperazin-1-ylmethyl)phenol

2-Fluoro-3-(piperazin-1-ylmethyl)phenol

Cat. No.: B14072672
M. Wt: 224.27 g/mol
InChI Key: YNFXXIVOBOSKPE-UHFFFAOYSA-N
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Description

2-Fluoro-3-(piperazin-1-ylmethyl)phenol is an organic compound that features a fluorine atom, a piperazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(piperazin-1-ylmethyl)phenol typically involves the reaction of 2-fluorophenol with piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

2-Fluoro-3-(piperazin-1-ylmethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of various receptors in the nervous system .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(piperazin-1-ylmethyl)phenol
  • 3-Fluoro-4-(piperazin-1-ylmethyl)phenol
  • 2-Chloro-3-(piperazin-1-ylmethyl)phenol

Uniqueness

2-Fluoro-3-(piperazin-1-ylmethyl)phenol is unique due to the specific positioning of the fluorine atom and the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and bioavailability compared to its non-fluorinated analogs .

Properties

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

IUPAC Name

1-[(2-fluoro-3-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H17FN2O/c1-16-11-4-2-3-10(12(11)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3

InChI Key

YNFXXIVOBOSKPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)CN2CCNCC2

Origin of Product

United States

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